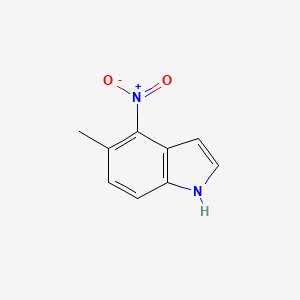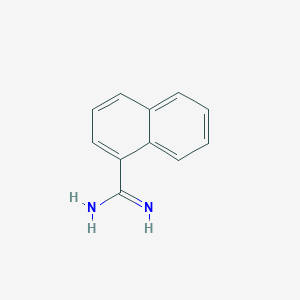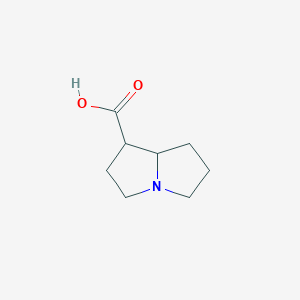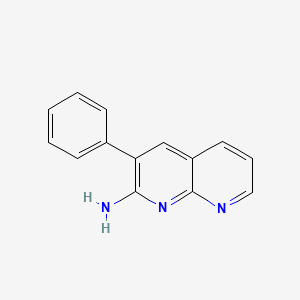
(1Z)-1-bromo-3,3-dimethyl-1-butene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1Z)-1-bromo-3,3-dimethyl-1-butene is an organic compound with the molecular formula C6H11Br It is a brominated alkene, characterized by the presence of a bromine atom attached to a carbon-carbon double bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(1Z)-1-bromo-3,3-dimethyl-1-butene can be synthesized through several methods. One common approach involves the bromination of 3,3-dimethyl-1-butene. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out at low temperatures to control the addition of bromine across the double bond, ensuring the formation of the (Z)-isomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the desired product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
(1Z)-1-bromo-3,3-dimethyl-1-butene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes, typically in the presence of a strong base like potassium tert-butoxide (KOtBu).
Addition Reactions: The double bond can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Addition: Bromine (Br2) in carbon tetrachloride (CCl4).
Major Products
Substitution: Formation of alcohols, nitriles, or amines.
Elimination: Formation of 3,3-dimethyl-1-butyne.
Addition: Formation of dibromo compounds.
Wissenschaftliche Forschungsanwendungen
(1Z)-1-bromo-3,3-dimethyl-1-butene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of brominated analogs of bioactive compounds.
Material Science: It is employed in the preparation of polymers and advanced materials with specific properties.
Biological Studies: The compound is used to study the effects of brominated alkenes on biological systems, including their potential as enzyme inhibitors or modulators.
Wirkmechanismus
The mechanism of action of (1Z)-1-bromo-3,3-dimethyl-1-butene involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates substitution and elimination reactions. The double bond in the compound allows for addition reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-1-Bromo-3,3-dimethyl-1-butene: The (E)-isomer of the compound, differing in the spatial arrangement of the substituents around the double bond.
1-Bromo-2-methylpropene: A brominated alkene with a different substitution pattern.
3-Bromo-3-methyl-1-butene: Another brominated alkene with a different carbon skeleton.
Uniqueness
(1Z)-1-bromo-3,3-dimethyl-1-butene is unique due to its specific (Z)-configuration, which can influence its reactivity and the stereochemistry of the products formed in chemical reactions. This makes it a valuable compound in stereoselective synthesis and applications requiring precise control over molecular geometry.
Eigenschaften
Molekularformel |
C6H11B |
|---|---|
Molekulargewicht |
163.06 g/mol |
IUPAC-Name |
(Z)-1-bromo-3,3-dimethylbut-1-ene |
InChI |
InChI=1S/C6H11Br/c1-6(2,3)4-5-7/h4-5H,1-3H3/b5-4- |
InChI-Schlüssel |
OPBXPQWSUBEPEK-PLNGDYQASA-N |
Isomerische SMILES |
CC(C)(C)/C=C\Br |
Kanonische SMILES |
CC(C)(C)C=CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-methyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one](/img/structure/B1366937.png)













